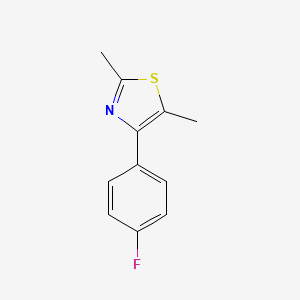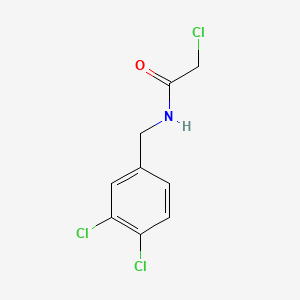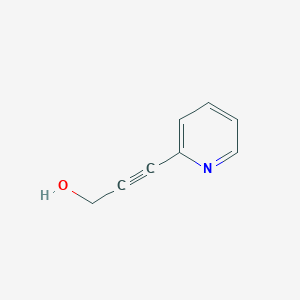
3-(Pyridin-2-yl)prop-2-yn-1-ol
概要
説明
Synthesis Analysis
The synthesis of related compounds often involves the formation of complex structures with pyridine as a coordinating unit. For instance, the synthesis of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (L1) and its complexation with ZnCl2 demonstrates the versatility of pyridine-containing ligands in forming coordination compounds . Similarly, the synthesis of 3-(pyridin-2-yl)dihydro-1,2,4-triazinone and its subsequent reactions with palladium(II) highlight the reactivity of pyridine derivatives in oxidative coupling reactions . These studies suggest that 3-(Pyridin-2-yl)prop-2-yn-1-ol could potentially be synthesized through similar pathways and might form complexes with various metals.
Molecular Structure Analysis
The molecular structure of compounds containing pyridine rings has been extensively studied using techniques such as single-crystal X-ray diffraction. For example, the structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was determined, revealing intermolecular hydrogen bonding and π-π interactions that stabilize the crystal structure . These findings provide insights into how the pyridine and propynol groups in 3-(Pyridin-2-yl)prop-2-yn-1-ol might interact in the solid state.
Chemical Reactions Analysis
The chemical reactivity of pyridine derivatives is showcased in various reactions. The oxidative coupling of alkanones with a pyridine-containing triazinone coordinated to palladium(II) results in the formation of novel Pd-complexes . Additionally, the coordination of pyridine derivatives to iron(II) leads to the formation of complexes with interesting hydrogen bonding patterns and spin-state transitions . These studies indicate that 3-(Pyridin-2-yl)prop-2-yn-1-ol could engage in similar chemical reactions, potentially leading to new materials with unique properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The fluorescent properties of a pyridine-containing ligand and its ZnCl2 complex were studied, showing aggregation-induced emission behavior . The luminescence of Eu(III), Tb(III), Sm(III), and Dy(III) complexes with pyridine-triazole ligands was also investigated, highlighting the potential of pyridine derivatives in optical applications . These findings suggest that 3-(Pyridin-2-yl)prop-2-yn-1-ol may exhibit interesting optical properties that could be explored further.
科学的研究の応用
Synthesis and Chemical Reactions
3-(Pyridin-2-yl)prop-2-yn-1-ol and its derivatives are extensively used in chemical synthesis and reactions. For example, the synthesis of various acetylenes and allenes, as demonstrated by Erenler and Biellmann (2007), involves the use of propargylic alcohols like 3-(pyridin-2-yl)prop-2-yn-1-ol. These compounds are crucial for the development of complex chemical structures in organic chemistry (Erenler & Biellmann, 2007).
Catalysis and Organic Synthesis
Another significant application is in catalysis and organic synthesis. Chioua et al. (2013) explored the silver-catalyzed cycloisomerization of N-(prop-2-yn-1-yl)pyridine-2-amines, a method useful for synthesizing various heterocyclic compounds. Such processes demonstrate the versatility of 3-(Pyridin-2-yl)prop-2-yn-1-ol derivatives in creating diverse molecular architectures (Chioua et al., 2013).
Coordination Chemistry and Ligand Synthesis
In coordination chemistry, these compounds are used to synthesize complex ligands. Hakimi et al. (2013) discussed the complexation to Cadmium(II) of a tetradentate ligand resulting from the condensation of 2-Pyridinecarbaldehyde with N-(2- Aminoethyl)propane-1,3-diamine. Such ligands play a crucial role in the formation of metal complexes with specific geometries and properties (Hakimi et al., 2013).
Electroluminescence and OLEDs
Li et al. (2016) highlighted the use of 3-(1H-Pyrazol-1-yl)pyridine, a related compound, in constructing bipolar host materials for application in phosphorescent organic light-emitting diodes (PhOLEDs). This indicates the potential of 3-(Pyridin-2-yl)prop-2-yn-1-ol derivatives in the field of electronic materials and devices (Li et al., 2016).
Pharmaceutical Research
In the pharmaceutical field, derivatives of 3-(Pyridin-2-yl)prop-2-yn-1-ol are explored for their biological activities. For example, Bhat et al. (2014) synthesized derivatives and tested them for anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. This research indicates the significance of these compounds in the development of new therapeutic agents (Bhat et al., 2014).
Safety And Hazards
The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
3-pyridin-2-ylprop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-7-3-5-8-4-1-2-6-9-8/h1-2,4,6,10H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTFIWAQYSBSEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392884 | |
| Record name | 3-(Pyridin-2-yl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-2-yl)prop-2-yn-1-ol | |
CAS RN |
29768-03-4 | |
| Record name | 3-(Pyridin-2-yl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyridin-2-yl)prop-2-yn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

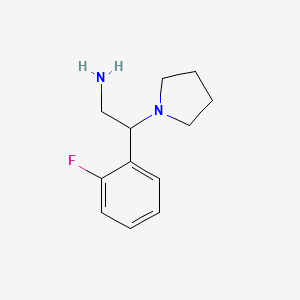
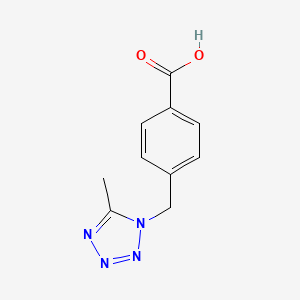
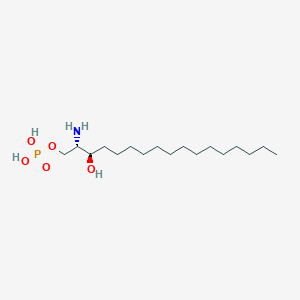
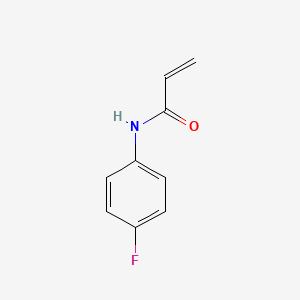
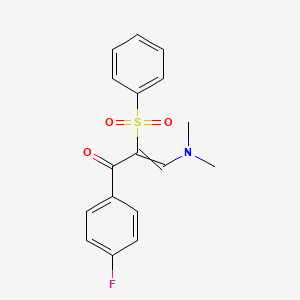
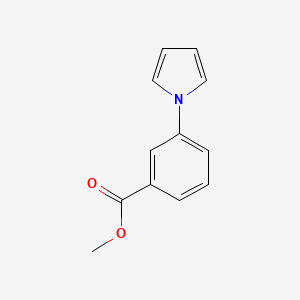
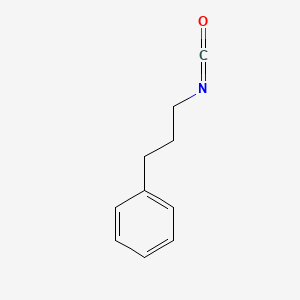
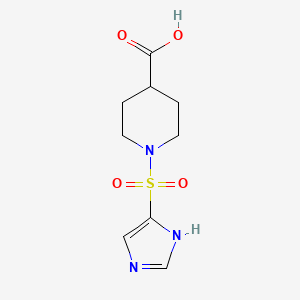
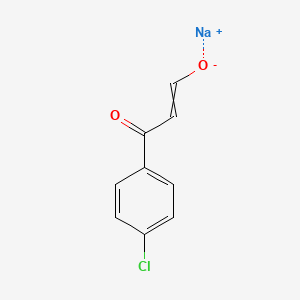
![(Z)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(3-methoxyphenyl)-2-propenenitrile](/img/structure/B1306741.png)
![(E)-3-(4-methoxyanilino)-1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B1306742.png)

